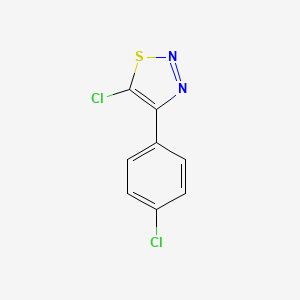

5-Chlor-4-(4-chlorphenyl)-1,2,3-thiadiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and disrupt cellular processes makes it a candidate for drug development.

Materials Science: The compound’s unique electronic properties are explored for use in organic semiconductors and photovoltaic materials.

Agricultural Chemistry: It is studied for its potential as a pesticide or herbicide due to its ability to interfere with the growth and development of certain pests and weeds.

Wirkmechanismus

Target of Action

The primary targets of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole are the carboxyl-terminal catalytic domain of the sensor kinase in bacterial two-component systems . These systems allow bacteria to sense and respond rapidly to changes in their environment, leading to specific gene activation or repression .

Mode of Action

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole interacts with its targets by causing structural alterations of the kinase, leading to aggregation . This interaction disrupts the normal functioning of the sensor kinase, thereby inhibiting the two-component systems .

Biochemical Pathways

The compound affects the two-component signal transduction systems, which are integral in the ability of pathogenic bacteria to mount and establish a successful infection within the host . By inhibiting these systems, the compound disrupts the bacteria’s ability to adapt to environmental changes, thereby preventing the activation or repression of specific genes .

Result of Action

The molecular and cellular effects of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole’s action include the disruption of bacterial two-component systems, leading to an inability of the bacteria to adapt to environmental changes . This results in the inhibition of specific gene activation or repression, thereby preventing the bacteria from establishing a successful infection within the host .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenediazonium chloride with thiocyanate ions under acidic conditions. The reaction proceeds through the formation of an intermediate thiocyanate, which cyclizes to form the thiadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring and the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted thiadiazoles with different functional groups.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and thioethers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-1,2,3-thiadiazole

- 5-Chloro-1,2,3-thiadiazole

- 4-(4-Chlorophenyl)-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, one on the phenyl ring and one on the thiadiazole ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by data tables and recent research findings.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds that exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of chlorine and other substituents in the thiadiazole structure can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,3-thiadiazoles possess potent anticancer properties. For instance, 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic activity of 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole was assessed using the MTT assay against several cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 10.10 | Cell cycle arrest at G2/M phase |

| NCI-H (Lung Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |

The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptotic pathways, which was confirmed through caspase activation studies .

Antibacterial Activity

In addition to its anticancer properties, 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole has also been investigated for its antibacterial activity against various bacterial strains.

Antibacterial Screening

The antibacterial efficacy was tested against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.

| Bacterial Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

| Klebsiella pneumoniae | 18 | Significant |

| Pseudomonas aeruginosa | 10 | Weak |

The compound exhibited notable activity against Klebsiella pneumoniae with an inhibition zone of 18 mm, suggesting strong antibacterial potential .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that compounds similar to 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole effectively inhibited tumor growth in MCF-7 xenograft models in vivo. The treatment led to a significant reduction in tumor size compared to controls .

- Antibacterial Applications : In clinical isolates of Staphylococcus aureus resistant to conventional antibiotics, the use of thiadiazole derivatives resulted in enhanced susceptibility to treatment when used in combination with existing antibiotics .

Eigenschaften

IUPAC Name |

5-chloro-4-(4-chlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMPICDKKJNEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.